

Purity Analysis of Oxan-4-ylmethyl Methanesulfonate: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Oxan-4-ylmethyl
methanesulfonate

Cat. No.: B1283426

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For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of their work. In the synthesis of active pharmaceutical ingredients (APIs), even minute impurities can alter the intended biological activity, introduce toxicity, or affect the stability of the final compound. This guide provides a comparative analysis of "**Oxan-4-ylmethyl methanesulfonate**," a key building block in various synthetic pathways, from three hypothetical suppliers. The data presented herein is based on standard analytical techniques and serves to illustrate the critical importance of rigorous purity assessment.

The quality of starting materials directly impacts the success of research and development endeavors, particularly in the pharmaceutical industry where patient safety and drug efficacy are non-negotiable.[1][2][3][4] "**Oxan-4-ylmethyl methanesulfonate**," as a sulfonate ester, belongs to a class of compounds that are recognized as potential genotoxic impurities (PGIs). [5][6][7] Their presence, even at trace levels, can pose a significant safety risk, making stringent purity control essential.[5][6]

This comparison guide outlines the purity profiles of "**Oxan-4-ylmethyl methanesulfonate**" from three fictional suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine-Chemicals. The analysis focuses on the presence of the principal compound and potential process-related impurities.

Comparative Purity Data

The following table summarizes the purity analysis of "**Oxan-4-ylmethyl methanesulfonate**" from the three suppliers, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter	Supplier A (Alpha Chemicals)	Supplier B (Beta Synthesis)	Supplier C (Gamma Fine-Chemicals)
Purity (HPLC, Area %)	99.85%	99.52%	99.91%
Purity (qNMR, mol/mol %)	99.7%	99.4%	99.8%
Impurity 1 (Oxan-4-ylmethanol)	0.08%	0.25%	0.05%
Impurity 2 (Dioxan-4-ylmethyl methanesulfonate)	Not Detected	0.11%	Not Detected
Impurity 3 (Unidentified)	0.07%	0.12%	0.04%
Residual Solvents (GC-MS)	< 0.01%	0.05% (Toluene)	< 0.01%
Water Content (Karl Fischer)	0.02%	0.08%	0.01%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient Program: Start at 95% A, hold for 2 minutes, then ramp to 5% A over 15 minutes. Hold at 5% A for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples are accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

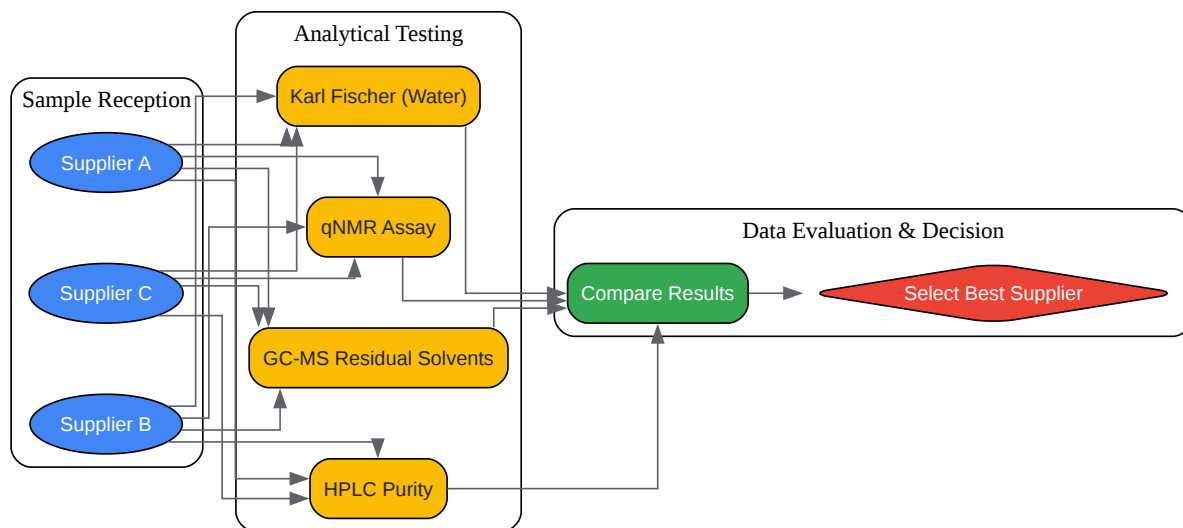
- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A suitable capillary column for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 μ m).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes.
- Injection: Split mode (10:1).
- Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-350.
- Sample Preparation: A known amount of the sample is dissolved in a suitable solvent (e.g., DMSO) and analyzed directly.

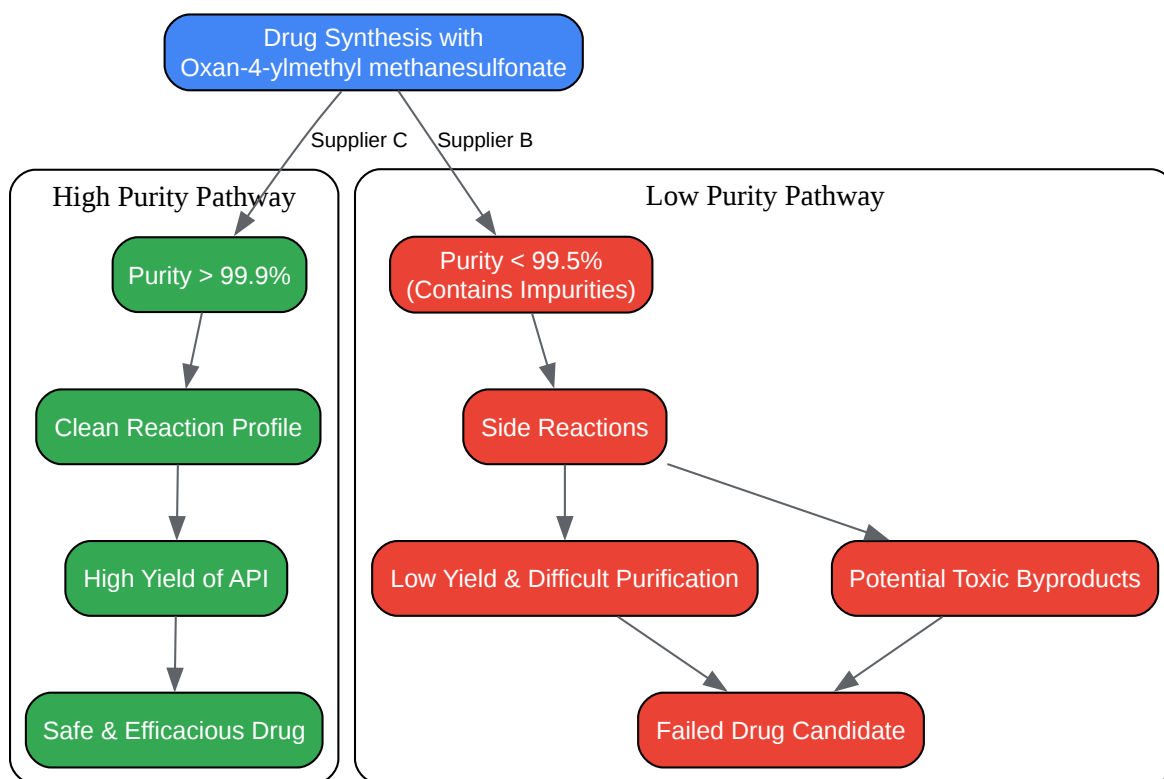
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Internal Standard: A certified reference standard with a known purity (e.g., maleic acid).
- Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).
- Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure accurate quantification.
- Data Processing: The purity is calculated by comparing the integral of a characteristic signal of "**Oxan-4-ylmethyl methanesulfonate**" with the integral of a known signal from the internal standard.

Visualizing the Importance of Purity

The following diagrams illustrate the logical workflow for purity analysis and the potential impact of impurities in a drug development context.





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